4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C13H13ClN2O4S3 and its molecular weight is 392.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Research involving chemical compounds similar to 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine focuses on the development of novel chemical synthesis methods and understanding the reactions of various sulfonyl and thiazole compounds. For example, studies have explored practical and safe sulfonylation techniques for alcohols, which might be relevant for manipulating the sulfonyl groups in the compound of interest. These methods employ tertiary amines and potassium carbonate to achieve effective sulfonylation without significant safety hazards or waste disposal issues (Tanabe et al., 1995).
Another aspect of research involves the intramolecular cyclization of sulfonyl-containing compounds, which might provide insights into potential reactions that this compound could undergo. For example, rhodium-catalyzed cyclization has been used to prepare sulfonylated unsaturated piperidines, demonstrating the versatility of sulfonyl groups in synthesis (Furukawa et al., 2019).
Antimicrobial and Antiviral Activity
Compounds containing thiazole and sulfonyl groups have been studied for their antimicrobial and antiviral properties. For instance, the synthesis of thiadiazole sulfonamides has shown promising results in antiviral activity against tobacco mosaic virus, indicating the potential bioactivity of compounds with similar structures (Chen et al., 2010).
Moreover, novel pyrazolopyrimidines with phenylsulfonyl groups have exhibited significant antimicrobial activity, surpassing that of reference drugs in some cases. This suggests that the sulfonyl and thiazole components of this compound could contribute to similar biological activities (Alsaedi et al., 2019).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performance on metals, which might be relevant for understanding the applications of this compound in material science and engineering. Density functional theory calculations and molecular dynamics simulations have been employed to evaluate the inhibition efficiency of these compounds, showing good agreement with experimental results (Kaya et al., 2016).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N-prop-2-enyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S3/c1-3-8-15-11-12(16-13(21-11)22(2,17)18)23(19,20)10-6-4-9(14)5-7-10/h3-7,15H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFSTNWZRUCCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)NCC=C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.